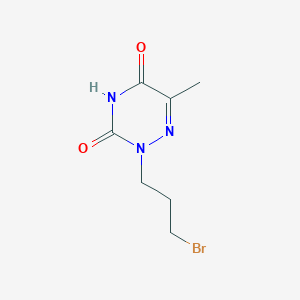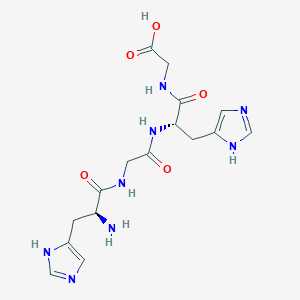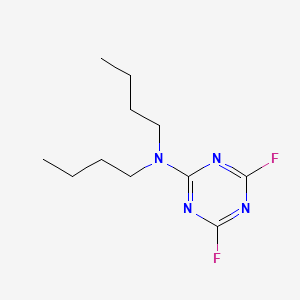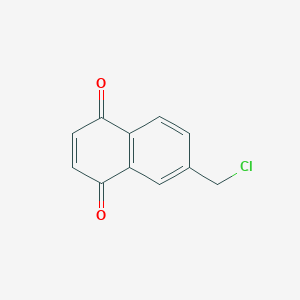
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamate group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with bromine, ethoxy, and fluorine groups through electrophilic aromatic substitution reactions.
Carbamate Formation: The substituted phenyl ring is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different nucleophiles replacing the bromine atom.
Oxidation: Products with higher oxidation states of the substituents.
Reduction: Products with lower oxidation states of the substituents.
Hydrolysis: Amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the phenyl ring substituents can interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl (3-chloro-4-ethoxy-5-fluorophenyl)carbamate: Similar structure but with chlorine instead of bromine.
Propan-2-yl (3-bromo-4-methoxy-5-fluorophenyl)carbamate: Similar structure but with methoxy instead of ethoxy.
Propan-2-yl (3-bromo-4-ethoxy-5-chlorophenyl)carbamate: Similar structure but with chlorine instead of fluorine.
Uniqueness
The unique combination of bromine, ethoxy, and fluorine substituents in Propan-2-yl (3-bromo-4-ethoxy-5-fluorophenyl)carbamate imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
84971-33-5 |
|---|---|
Fórmula molecular |
C12H15BrFNO3 |
Peso molecular |
320.15 g/mol |
Nombre IUPAC |
propan-2-yl N-(3-bromo-4-ethoxy-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C12H15BrFNO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
Clave InChI |
AOGHQPIUSHWAAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Br)NC(=O)OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)





![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)

![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)



